N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the nitrothiophene moiety is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The tosyl group is then added via a sulfonation reaction, where the intermediate compound is treated with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Condensation: Formation of imines or enamines.
Scientific Research Applications
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a bromophenyl group instead of a nitrothiophene moiety.
4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide: Similar structure but with a benzamide group instead of a tosylbutanamide group.
Uniqueness
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to the combination of its nitrothiophene, thiazole, and tosyl groups
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-12-4-6-14(7-5-12)29(25,26)8-2-3-17(22)20-18-19-15(11-28-18)16-9-13(10-27-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUMKJDTPYIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.